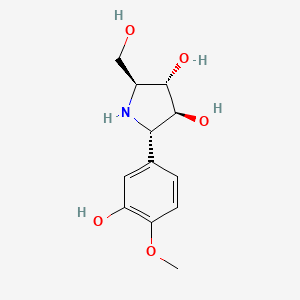
Radicamine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radicamine A is a natural product found in Lobelia chinensis with data available.
Applications De Recherche Scientifique
Pharmacological Properties
-
Antidiabetic Activity :
Radicamine A has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels. Molecular docking studies have demonstrated that this compound binds effectively to the active site of human lysosomal acid α-glucosidase, suggesting its potential utility in diabetes management . -
Hypotensive Effects :
Research indicates that this compound exhibits hypotensive properties without affecting the central nervous system. This characteristic may make it a candidate for treating hypertension alongside diabetes . -
Antioxidant Activity :
Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in diabetic patients .
Case Studies and Research Findings
- In Silico Studies : A study utilizing molecular docking techniques revealed that this compound exhibits favorable binding interactions with α-glucosidase, with calculated interaction energies suggesting strong inhibitory potential . This computational approach supports the hypothesis that this compound could be developed as a therapeutic agent for diabetes management.
- Comparative Metabolomic Studies : Research involving comparative metabolomics has shown that this compound can significantly alter metabolic pathways associated with glucose metabolism. These findings indicate its potential role in modulating metabolic responses in diabetic conditions .
Data Table: Summary of Research Findings on this compound
Propriétés
Formule moléculaire |
C12H17NO5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2-(3-hydroxy-4-methoxyphenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO5/c1-18-9-3-2-6(4-8(9)15)10-12(17)11(16)7(5-14)13-10/h2-4,7,10-17H,5H2,1H3/t7-,10-,11-,12-/m0/s1 |
Clé InChI |
NEAQPVOYHYPSER-BVALORAHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H](N2)CO)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(C(C(N2)CO)O)O)O |
Synonymes |
radicamine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















